molecular formula C12H8O B129850 1-Acenaphthenone CAS No. 2235-15-6

1-Acenaphthenone

Cat. No. B129850
Key on ui cas rn: 2235-15-6
M. Wt: 168.19 g/mol
InChI Key: JBXIOAKUBCTDES-UHFFFAOYSA-N
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Patent
US07999055B2

Procedure details

With respect to 1 kg of the reaction solution generated in synthesis example 1, 1 L of toluene and 2 L of water were added. These components were stirred for 5 minutes and extraction was conducted. Then, the resultant substance was kept still for 15 to 20 minutes to be separated, and the upper toluene layer was recovered. The above-extracted solution and the same amount of 4% aqueous solution of sodium hydroxide were put into a separatory funnel, shaken and kept still. Then, the lower black liquid was removed. The remaining liquid was washed with water of the same amount as that of the remaining liquid. Then, the lower layer was removed. Water was added, 2 mL of hydrochloric acid was added, and these components were shaken. The lower layer was removed, and the remaining substance was washed with water again. The oil layer was washed with an alkaline substance and concentrated to remove the solvent. The concentrate was distilled at a pressure of 1 to 2 mmHg. As a result, 16 g of acenaphthene-1-one was obtained at a distillation temperature of 120° C.
[Compound]
Name
reaction solution
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH2:8]>>[C:5]1(=[O:8])[C:6]2=[C:6]3[C:5](=[CH:3][CH:2]=[CH:1]2)[CH:4]=[CH:3][CH:2]=[C:1]3[CH2:7]1

Inputs

Step One
Name
reaction solution
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
These components were stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extraction
WAIT
Type
WAIT
Details
Then, the resultant substance was kept still for 15 to 20 minutes
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
to be separated
CUSTOM
Type
CUSTOM
Details
the upper toluene layer was recovered
CUSTOM
Type
CUSTOM
Details
The above-extracted solution and the same amount of 4% aqueous solution of sodium hydroxide were put into a separatory funnel
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
Then, the lower black liquid was removed
WASH
Type
WASH
Details
The remaining liquid was washed with water of the same amount as that of the remaining liquid
CUSTOM
Type
CUSTOM
Details
Then, the lower layer was removed
ADDITION
Type
ADDITION
Details
Water was added
ADDITION
Type
ADDITION
Details
2 mL of hydrochloric acid was added
STIRRING
Type
STIRRING
Details
these components were shaken
CUSTOM
Type
CUSTOM
Details
The lower layer was removed
WASH
Type
WASH
Details
the remaining substance was washed with water again
WASH
Type
WASH
Details
The oil layer was washed with an alkaline substance
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The concentrate was distilled at a pressure of 1 to 2 mmHg

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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